molecular formula C17H16O4 B127088 1,3-Bis(3-formylphenoxy)propane CAS No. 141032-56-6

1,3-Bis(3-formylphenoxy)propane

Cat. No. B127088
M. Wt: 284.31 g/mol
InChI Key: CYIKEJAETJNNQZ-UHFFFAOYSA-N
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Description

1,3-Bis(3-formylphenoxy)propane is a chemical compound with the molecular formula C17H16O4 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of compounds similar to 1,3-Bis(3-formylphenoxy)propane has been reported in the literature. For example, the synthesis of 1,3-bis(p-nitrophenoxy)propane was achieved by the nucleophilic substitution of p-nitrophenol and 1,3-dibromopropane . Another study reported the synthesis of an intermediate 2,4,6-tris(p-formylphenoxy)-1,3,5-triazine by the reaction of cyanuric chloride with the sodium salt of p-hydroxybenzaldehyde .


Molecular Structure Analysis

The molecular structure of 1,3-Bis(3-formylphenoxy)propane is characterized by the presence of two formylphenoxy groups attached to a three-carbon propane chain . The exact structure can be confirmed using techniques such as X-ray crystallography .


Physical And Chemical Properties Analysis

1,3-Bis(3-formylphenoxy)propane has a molecular weight of 284.306 Da . Other physical and chemical properties such as boiling point, density, and vapor pressure can be determined using standard laboratory techniques .

Scientific Research Applications

Application in Polymer Synthesis

1,3-Bis(3-formylphenoxy)propane is utilized in the synthesis of polymers. Faghihi et al. (2011) describe the synthesis of new poly(amide-imide)s using 1,3-Bis[4,4′-(trimellitimido) phenoxy] propane. These poly(amide-imide)s exhibit high yields and inherent viscosities, indicating their potential utility in various industrial applications (Faghihi, Shabanian, & Valikhani, 2011).

Role in Bioremediation

The compound has relevance in bioremediation processes. Chhaya and Gupte (2013) investigated the role of laccase in the bioremediation of Bisphenol A, a chemical structurally similar to 1,3-Bis(3-formylphenoxy)propane. This study highlights the compound's potential in environmental cleanup applications (Chhaya & Gupte, 2013).

Use in Schiff Base Synthesis

1,3-Bis(3-formylphenoxy)propane is a key component in the synthesis of various Schiff bases. Yurt et al. (2014) demonstrated the synthesis of novel Schiff bases using this compound, which showed potential as corrosion inhibitors for mild steel in acidic solutions (Yurt, Duran, & Dal, 2014).

Development of Chiral Ligands

Gui-Yang Chen et al. (2007) explored the interaction of 1,3-bis(2-formylphenoxy)-2-propanol with chiral diamines, leading to the creation of novel chiral macrocyclic ONNO-type ligands. These ligands were used in asymmetric transfer hydrogenation processes, demonstrating the compound's utility in catalysis (Chen, Xing, Zhang, & Gao, 2007).

Safety And Hazards

1,3-Bis(3-formylphenoxy)propane is intended for research and development use only and is not recommended for medicinal, household, or other uses . Adequate ventilation is advised when handling this compound, and it should be handled in accordance with good industrial hygiene and safety practices .

properties

IUPAC Name

3-[3-(3-formylphenoxy)propoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c18-12-14-4-1-6-16(10-14)20-8-3-9-21-17-7-2-5-15(11-17)13-19/h1-2,4-7,10-13H,3,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYIKEJAETJNNQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCCOC2=CC=CC(=C2)C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90571173
Record name 3,3'-[Propane-1,3-diylbis(oxy)]dibenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90571173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Bis(3-formylphenoxy)propane

CAS RN

141032-56-6
Record name 3,3'-[Propane-1,3-diylbis(oxy)]dibenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90571173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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